Caprolactone
Overview
Description
ε-Caprolactone is a reagent for the preparation of titanium alkoxides based on benzotriazole phenoxide ligands as efficient catalysts for ring opening polymerization of cyclic esters.
ε -caprolactone is a cyclic ester. Ring opening polymerization of ε -caprolactone initiated by, tributylin n butoxide, ethyl magnesium bromide, or samarium acetate or heteropolyacid, leads to the formation of poly this compound (PCL).
Epsilon-Caprolactone, also known as 6-hexanolide or 1-oxa-2-oxocycloheptane, belongs to the class of organic compounds known as lactones. These are cyclic esters of hydroxy carboxylic acids, containing a 1-oxacycloalkan-2-one structure, or analogues having unsaturation or heteroatoms replacing one or more carbon atoms of the ring. Epsilon-Caprolactone exists as a liquid, soluble (in water), and an extremely weak basic (essentially neutral) compound (based on its pKa). Epsilon-Caprolactone can be converted into 2-methylhexano-6-lactone.
Hexano-6-lactone is a epsilon-lactone that is oxepane substituted by an oxo group at position 2.
Mechanism of Action
Target of Action
Caprolactone, also known as ε-caprolactone, is a cyclic ester and a monomer used in the production of highly specialized polymers . Its primary targets are the enzymes and catalysts involved in its polymerization process . For instance, phosphoric acid and phosphoramidic acid have been used as catalysts for the ring-opening polymerization of ε-caprolactone .
Mode of Action
This compound interacts with its targets (catalysts) to undergo a ring-opening polymerization . This process involves the breaking of the lactone ring in this compound and the formation of a linear polymer chain . The catalysts, such as phosphoric acid or phosphoramidic acid, promote this polymerization under mild conditions .
Biochemical Pathways
The primary biochemical pathway affected by this compound is its conversion into polythis compound via ring-opening polymerization . This process can result in the formation of ε-caprolactone oligomers in the form of dimer, trimer, and tetramer . These oligomers are produced via hydrolysis of ε-caprolactone, followed by esterification of the hydrolysis product, 6-hydroxyhexanoic acid .
Pharmacokinetics
Traditionally, poly(this compound) (PCL), a product of this compound polymerization, has been used in long-term biomedical applications because its degradation time is much slower than other polymers .
Result of Action
The primary result of this compound’s action is the formation of polythis compound . This polymer has remarkable biodegradability, biocompatibility, and has broad applications in surgical sutures, stents, and drug carriers . The hydrolysis of this compound and subsequent reactions also lead to the formation of ε-caprolactone oligomers .
Action Environment
The action of this compound and its efficacy can be influenced by environmental factors. For instance, the continuous synthesis of ε-caprolactone was conducted in a microreactor to address its strong exothermic feature . Furthermore, the biodegradability of polythis compound, a product of this compound polymerization, makes it an environmentally friendly polymer .
Biochemical Analysis
Biochemical Properties
Caprolactone plays a crucial role in biochemical reactions. It is known to undergo hydrolysis, resulting in the formation of 6-hydroxyhexanoic acid . This hydrolysis product can further undergo esterification to form this compound oligomers . The interactions of this compound with enzymes and other biomolecules are primarily through these reactions .
Cellular Effects
The effects of this compound on cells and cellular processes are largely related to its role in the synthesis of biodegradable polythis compound . Polythis compound has been shown to have broad applications in surgical sutures, stents, and drug carriers due to its biodegradability and biocompatibility .
Molecular Mechanism
At the molecular level, this compound exerts its effects through its interactions with various biomolecules. For instance, it can bind with nucleophiles, including alcohols and water, to give polylactones and eventually the 6-hydroxyadipic acid .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For example, in a continuous synthesis conducted in a microreactor system, a cyclohexanone conversion of 90.3% and a this compound yield of 82.6% were achieved .
Dosage Effects in Animal Models
While specific studies on the dosage effects of this compound in animal models are limited, its derivative, polythis compound, has been extensively studied. Polythis compound has been shown to be biocompatible and biodegradable, making it suitable for various biomedical applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily produced via the Baeyer–Villiger oxidation of cyclohexanone . Following its formation, this compound can undergo hydrolysis to form 6-hydroxyhexanoic acid, which can then participate in further reactions .
Properties
IUPAC Name |
oxepan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c7-6-4-2-1-3-5-8-6/h1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAPBSGBWRJIAAV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)OCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 | |
Record name | epsilon-CAPROLACTONE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1741 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
24980-41-4 | |
Record name | Polycaprolactone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24980-41-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID4027159 | |
Record name | Caprolactone | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colorless liquid; Miscible in water; [eChemPortal: SIDSUNEP] Colorless liquid; [MSDSonline], COLOURLESS HYGROSCOPIC LIQUID WITH CHARACTERISTIC ODOUR. | |
Record name | 2-Oxepanone | |
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Record name | Caprolactone | |
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Record name | epsilon-CAPROLACTONE | |
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Boiling Point |
237 °C | |
Record name | epsilon-CAPROLACTONE | |
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Flash Point |
127 °C o.c. | |
Record name | epsilon-CAPROLACTONE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1741 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Solubility |
Solubility in water: miscible | |
Record name | epsilon-CAPROLACTONE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Density |
1.07 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.00 | |
Record name | epsilon-CAPROLACTONE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Vapor Density |
Relative vapor density (air = 1): 3.9 | |
Record name | epsilon-CAPROLACTONE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Vapor Pressure |
0.13 [mmHg], 1.35X10-1 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 0.8 | |
Record name | Caprolactone | |
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Record name | CAPROLACTONE | |
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Record name | epsilon-CAPROLACTONE | |
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Mechanism of Action |
CAPROLACTONE INHIBITED PROTEOLYTIC & FIBRINOLYTIC ACTIVITIES OF HUMAN PLASMIN. IN VERY LOW CONCN, IT ALSO INHIBITED ACTIVATION OF PLASMINOGEN THROUGH PLASMIN-STREPTOKINASE ACTIVATOR & HUMAN UROKINASE. | |
Record name | CAPROLACTONE | |
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CAS No. |
502-44-3 | |
Record name | ε-Caprolactone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=502-44-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Caprolactone | |
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Record name | Caprolactone | |
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Record name | Hexan-6-olide | |
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Record name | CAPROLACTONE | |
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Record name | CAPROLACTONE | |
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Record name | epsilon-CAPROLACTONE | |
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Melting Point |
-1.5 °C | |
Record name | epsilon-CAPROLACTONE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1741 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of ε-Caprolactone?
A1: ε-Caprolactone is represented by the molecular formula C6H10O2 and has a molecular weight of 114.14 g/mol.
Q2: How can the structure of poly(ε-Caprolactone) (PCL) be characterized?
A2: PCL can be characterized using various spectroscopic techniques such as 1H-NMR [, , , ], 13C-NMR [, , , ], FTIR [, , , , , ], and X-ray photoelectron spectroscopy []. These methods provide information about the polymer's chemical structure, composition, and bonding.
Q3: How does the choice of initiator affect the properties of PCL?
A3: The initiator used in the ring-opening polymerization of ε-Caprolactone can significantly impact the final polymer properties. For instance, using a 350 Da methoxy poly(ethylene glycol) initiator results in lower viscosity polymers compared to octan-1-ol. []
Q4: Is PCL inherently biodegradable? What factors influence its degradation rate?
A4: Yes, PCL is known for its biodegradability. Factors such as the presence of hydrophilic comonomers like poly(l-lactide) [], cracks in the material [], and lipase concentration [] can significantly impact its degradation rate.
Q5: How does the molecular weight of PCL affect its gelling properties?
A5: Increasing the molecular weight of PCL triblock copolymers, particularly those with polyethylene glycol (PEG) segments, generally leads to increased viscosity and enhanced mechanical strength of the resulting hydrogels. []
Q6: What makes PCL suitable for use in biomedical applications?
A7: PCL exhibits excellent biocompatibility [, , ], making it suitable for biomedical applications. It degrades into non-toxic products and has been explored in drug delivery systems [, , , ], absorbable sutures [, ], nerve guides [, ], and 3D scaffolds for tissue engineering [].
Q7: How does the incorporation of nanoparticles affect PCL materials?
A8: Incorporating nanoparticles, like nano-SiO2 [], into PCL can influence its crystallization behavior. For example, nano-SiO2 can accelerate the crystallization of PCL and increase its crystallinity. []
Q8: What are the applications of PCL in drug delivery systems?
A9: PCL has been extensively studied for controlled drug release applications. It can be formulated into various drug delivery systems, such as microspheres [, ], nanoparticles [], and core-shell nanoparticles [], to encapsulate and deliver drugs like 5-fluorouracil [] and clonazepam [].
Q9: What are some common catalysts used in the ring-opening polymerization of ε-Caprolactone?
A10: Common catalysts include stannous octoate [, , , ], enzymes like lipases [, ], and aluminum trialkoxides []. The choice of catalyst can impact the polymerization rate, molecular weight control, and properties of the resulting PCL.
Q10: What role does ultrasound play in the enzymatic synthesis of PCL?
A11: Ultrasound irradiation can enhance the rate constant of PCL chain propagation, particularly at high monomer concentrations. This is attributed to improved mass transfer and extended reaction times despite increasing viscosity. []
Q11: How does the choice of solvent affect the ring-opening polymerization of ε-Caprolactone?
A12: The solvent can influence the polymerization kinetics, polymer morphology, and molecular weight distribution. For instance, sulfonic acid-functionalized Brønsted acidic ionic liquids (SFBAILs) can act as both solvents and catalysts, affecting the copolymerization of L-lactic acid and ε-Caprolactone. []
Q12: Can ε-Caprolactone be copolymerized with other monomers? If so, what are some examples?
A13: Yes, ε-Caprolactone can be copolymerized with various monomers, including L-lactide [, , , ], glycolide [, , ], trimethylene carbonate [], e-methyl-e-caprolactone [], and laurolactam []. This allows for tailoring the properties of the resulting copolymers for specific applications.
Q13: How can "click" chemistry be utilized in the synthesis of PCL-based materials?
A14: "Click" chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), offers a versatile approach to synthesize well-defined PCL-based materials. For example, it can be used to create PCL-acetal-PEG-acetal-PCL triblock copolymers for pH-triggered drug delivery. []
Q14: What is the role of the oxidation state of iron catalysts in the ROP of ε-Caprolactone?
A15: DFT studies have shown that the oxidation state of iron in bis(imino)pyridine complexes can influence their catalytic activity in the ring-opening polymerization of ε-Caprolactone. []
Q15: How can computational chemistry be used to study PCL and its derivatives?
A16: Computational methods like Density Functional Theory (DFT) are valuable tools for understanding the polymerization mechanism of ε-Caprolactone [], predicting the properties of PCL-based materials, and designing new catalysts for its synthesis.
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